2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
Description
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Properties
IUPAC Name |
2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N5O3S/c1-28-10-12-29(13-11-28)30-18-5-3-2-4-17(18)20(27-21(30)32)34-14-19(31)26-15-6-8-16(9-7-15)33-22(23,24)25/h6-9H,2-5,10-14H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPNRCMHWKKBTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Basic Information
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 920203-51-6 |
| Molecular Formula | C22H26F3N5O3S |
| Molecular Weight | 497.5 g/mol |
Structural Characteristics
The compound features a piperazine moiety and a hexahydroquinazoline ring, contributing to its diverse biological activities. The trifluoromethoxy group enhances its pharmacological properties by improving lipophilicity and receptor binding affinity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : It can inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic benefits in conditions like cancer and infections.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against a range of pathogens.
Therapeutic Applications
The compound has been investigated for various therapeutic applications:
- Anticancer Activity : Studies have shown that derivatives of quinazoline structures can exhibit significant anticancer effects by inducing apoptosis in tumor cells.
- Antimicrobial Properties : Research on similar piperazine derivatives indicates potential effectiveness against bacterial and fungal infections .
Case Studies
- Antifilarial Activity : A related study demonstrated that piperazine derivatives could provide macrofilaricidal and microfilaricidal activity against Brugia malayi, suggesting potential applications in treating filarial infections .
- Anticancer Studies : A series of compounds based on the hexahydroquinazoline structure were tested for cytotoxicity against various cancer cell lines, showing promising results that warrant further investigation .
In Vitro Studies
Recent in vitro studies have explored the biological activity of related compounds:
- Antibacterial Activity : A study evaluated the antibacterial effects of substituted quinazolines, which share structural similarities with the target compound. The findings indicated significant inhibition of bacterial growth at specific concentrations .
In Vivo Studies
In vivo experiments are essential for validating the therapeutic potential of this compound:
- Animal Models : Research involving animal models has shown that compounds with similar structures can effectively reduce tumor size and improve survival rates in cancer models.
Q & A
Basic: What are the recommended synthetic routes and purification methods for this compound?
Answer:
The compound can be synthesized via multi-step reactions, typically involving:
- Step 1: Condensation of 4-methylpiperazine with a hexahydroquinazolinone precursor to form the core structure .
- Step 2: Thioether linkage formation using a thiolating agent (e.g., Lawesson’s reagent) to introduce the sulfur moiety .
- Step 3: Acetamide coupling via nucleophilic substitution between the thiol intermediate and 4-(trifluoromethoxy)phenylacetic acid derivatives .
Purification:
- Chromatography: Use silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates .
- Recrystallization: Final product purification via ethanol/water recrystallization to achieve >95% purity .
- Characterization: Validate using / NMR, high-resolution mass spectrometry (HRMS), and HPLC for purity assessment .
Basic: How can researchers assess the initial bioactivity of this compound?
Answer:
In vitro assays are recommended for preliminary screening:
- Anticancer Activity: Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC determination .
- Antimicrobial Testing: Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition: Evaluate kinase or protease inhibition using fluorometric assays (e.g., ADP-Glo™ Kinase Assay) .
Key Metrics:
- Dose-response curves (0.1–100 µM range).
- Positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity) .
Advanced: What strategies resolve discrepancies between in vitro and in vivo activity data?
Answer:
Discrepancies often arise due to pharmacokinetic (PK) limitations or off-target effects. Mitigation strategies include:
- PK Optimization:
- Lipophilicity Adjustment: Modify logP via substituent changes (e.g., replacing trifluoromethoxy with polar groups) to enhance bioavailability .
- Metabolic Stability: Use liver microsome assays to identify metabolic hotspots (e.g., piperazine oxidation) and introduce stabilizing groups (e.g., methyl substituents) .
- Target Engagement Studies:
- Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm target binding in physiological conditions .
- In Vivo Validation:
- Xenograft models with PK/PD correlation (e.g., tumor volume reduction vs. plasma concentration) .
Advanced: How can computational modeling guide SAR studies for this compound?
Answer:
Structure-Activity Relationship (SAR) analysis can be accelerated via:
- Molecular Docking:
- Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The quinazolinone core and 4-methylpiperazine moiety often occupy hydrophobic pockets, while the trifluoromethoxy group enhances binding entropy .
- QSAR Models:
- Train regression models using descriptors like topological polar surface area (TPSA) and H-bond donors/acceptors to predict bioactivity .
- MD Simulations:
- Run 100-ns simulations (e.g., GROMACS) to assess binding stability and identify critical residues for interaction .
Example Finding:
Docking studies suggest that replacing the sulfur atom with sulfone (-SO-) may improve solubility without compromising target affinity .
Advanced: What experimental design principles optimize synthetic yield and reproducibility?
Answer:
Apply Design of Experiments (DoE) and quality-by-design (QbD) approaches:
- Factor Screening: Use Plackett-Burman designs to identify critical parameters (e.g., temperature, solvent ratio, catalyst loading) .
- Response Surface Methodology (RSM):
- Central composite design (CCD) to optimize reaction conditions (e.g., 60–80°C, 1.2–2.0 eq. of thiolating agent) .
- Process Analytical Technology (PAT):
- Monitor reactions in real-time via FTIR or Raman spectroscopy to detect intermediates and endpoint .
Case Study:
A 15% yield improvement was achieved by optimizing the coupling step (pH 7.5, DMF solvent, 24-hour reaction time) .
Advanced: How should researchers address conflicting data in enzyme inhibition assays?
Answer:
Conflicts may stem from assay interference or compound aggregation. Resolution steps:
- Counter-Screening:
- Test against unrelated enzymes (e.g., carbonic anhydrase) to rule out nonspecific inhibition .
- Aggregation Testing:
- Use dynamic light scattering (DLS) to detect colloidal aggregates. Add 0.01% Triton X-100 to suppress false positives .
- Orthogonal Assays:
- Validate results with both fluorescence-based and radiometric assays (e.g., -ATP transfer for kinase activity) .
Example:
A compound showing IC = 2 µM in a fluorescence assay but no activity in a radiometric assay was found to aggregate at >10 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
